
5-Fluoroorotic acid
Overview
Description
5-Fluoroorotic acid (5-FOA) is a fluorinated pyrimidine analog first synthesized in the 1950s as part of efforts to develop antimetabolites targeting nucleic acid biosynthesis . Structurally, it incorporates a fluorine atom at the 5-position of the orotic acid scaffold. This modification confers inhibitory properties against enzymes involved in pyrimidine metabolism, particularly orotidine 5'-phosphate decarboxylase (encoded by URA3 in yeast), which converts 5-FOA into the toxic metabolite 5-fluorouracil (5-FU) .
5-FOA has been widely utilized in molecular biology for counter-selection in yeast genetics (e.g., eliminating URA3-marked plasmids) and in studying antifungal resistance mechanisms in fungi like Mucor lusitanicus . Its role in cancer research is notable, as early studies demonstrated its tumor-inhibitory effects, albeit with lower potency compared to 5-FU .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoroorotic acid can be synthesized through the fluorination of orotic acid. The reaction typically involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position of the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale fluorination of orotic acid using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps to ensure the removal of by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions:
Decarboxylation: 5-Fluoroorotic acid undergoes decarboxylation to form 5-fluorouracil, a toxic metabolite.
Substitution: The fluorine atom in this compound can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Decarboxylation: This reaction is facilitated by the enzyme encoded by the URA3 gene in yeast.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to substitute the fluorine atom.
Major Products:
5-Fluorouracil: Formed through the decarboxylation of this compound.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Yeast Genetics
Counter-Selection Agent
5-Fluoroorotic acid is widely used as a counter-selection agent in yeast molecular genetics, particularly in the Saccharomyces cerevisiae model. It allows researchers to select for Ura- (uracil auxotrophic) cells among Ura+ cells. The mechanism involves the conversion of 5-FOA into a toxic compound (5-fluorouracil) in cells that possess the URA3 gene, which is responsible for uracil synthesis. Thus, yeast strains that express URA3 become sensitive to 5-FOA, allowing for the selection of mutants that have lost this gene.
Key Applications
- Plasmid Curing: 5-FOA is effectively used to eliminate plasmids from yeast strains, facilitating studies on gene function and regulation.
- Plasmid Shuffling: Researchers utilize 5-FOA to shuffle plasmids within yeast to recover conditional lethal mutations .
- Two-Hybrid Screens: This compound aids in identifying protein-protein interactions by allowing the selection of successful interactions that confer resistance to 5-FOA .
Case Study: Plasmid Shuffling
In a study involving plasmid shuffling, yeast strains were subjected to 5-FOA selection to isolate mutants with desired phenotypic traits. The results demonstrated a high efficiency in recovering specific genetic modifications, showcasing the utility of 5-FOA in genetic manipulations .
Antimalarial Research
Selective Activity Against Plasmodium falciparum
Recent studies have highlighted the potential of 5-fluoroorotate (the active form derived from 5-FOA) as an antimalarial agent. Research indicates that it exhibits potent inhibitory effects against Plasmodium falciparum, the causative agent of malaria.
Case Study: In Vitro Efficacy
In vitro experiments demonstrated that 5-fluoroorotate inhibited the growth of both chloroquine-sensitive and resistant strains of P. falciparum. In contrast, human cell lines exhibited much higher IC50 values (0.9 to 10 µM), indicating selective toxicity towards malarial parasites while sparing mammalian cells .
Genetic Engineering Applications
CRISPR/Cas9 and Gene Targeting
The advent of CRISPR/Cas9 technology has further expanded the applications of this compound in genetic engineering. It serves as a selective marker in gene targeting experiments, facilitating the identification of successful edits.
Key Applications
- Marker Recycling: The development of marker recycling systems using 5-FOA allows for multigene targeting in organisms such as Lentinula edodes, enhancing genetic manipulation capabilities .
- Unmarked Mutant Isolation: In combination with other selection markers, 5-FOA aids in isolating unmarked chromosomal knockout mutants, streamlining genetic studies .
Case Study: CRISPR/Cas9 Knockout Efficiency
In a recent study utilizing CRISPR/Cas9 for gene knockout in Trichoderma hamatum, researchers employed 5-FOA to select for successful gene disruptions. The results indicated high knockout efficiency and provided insights into gene function related to antibiotic resistance .
Mechanism of Action
5-Fluoroorotic acid exerts its effects through the following mechanisms:
Decarboxylation to 5-Fluorouracil: In yeast, the enzyme encoded by the URA3 gene decarboxylates this compound to 5-fluorouracil, which is toxic to cells.
Inhibition of rRNA Synthesis: In mammals, this compound selectively inhibits rRNA synthesis.
Disruption of RNA Processing: The compound can disrupt the processing of pre-rRNA into mature rRNA and inhibit post-transcriptional modifications of tRNAs.
Comparison with Similar Compounds
Structural and Functional Overview of Key Fluorinated Pyrimidines
Comparative Analysis of Biochemical and Therapeutic Properties
Potency in Nucleic Acid Inhibition
- Inhibition of DNA Thymine Synthesis :
In Ehrlich ascites cells, 5-FOA showed the weakest inhibition of formate incorporation into DNA thymine compared to 5-FU, 5-fluorouridine, and FUdR. The order of potency was:
5-FOA < 5-FU < 5-fluorouridine < FUdR . - Tumor-Inhibitory Activity: In transplanted tumor models (e.g., Sarcoma 180, Ehrlich ascites carcinoma), 5-FU demonstrated superior antitumor activity over 5-FOA, while 5-FC and other derivatives showed negligible effects .
Metabolism and Pharmacokinetics
- Excretion and Localization: 5-FU is rapidly excreted in urine and metabolized to CO₂, whereas 5-FOA is decarboxylated to 5-FU and incorporated into RNA .
- Prodrug Strategies :
Methyl-5-fluoroorotate, though equipotent to 5-FOA in toxicity, enhances intracellular delivery by passive diffusion and enzymatic hydrolysis, achieving higher intracellular 5-FOA concentrations .
Resistance Mechanisms
- Fungal Resistance :
Resistance to 5-FOA in Mucor involves epigenetic silencing of pyrF or pyrG (enzymes required for 5-FOA activation), unlike resistance to FK506, which targets calcineurin . - 5-FU Resistance :
Arises from mutations in thymidylate synthase or upregulated degradation pathways, mechanisms distinct from 5-FOA resistance .
Key Research Findings
Toxicity Profile : 5-FOA exhibits lower systemic toxicity than 5-FU, which causes severe hematopoietic and gastrointestinal effects .
Enzymatic Targets : Unlike INH1/INH2 inhibitors (targeting Hec1/Nek2 interactions), 5-FOA’s activity depends strictly on URA3 or pyr gene expression .
Biological Activity
5-Fluoroorotic acid (5-FOA) is a fluorinated derivative of orotic acid, which has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimycotic treatment, and molecular genetics. This article delves into the biological activity of 5-FOA, highlighting its mechanisms of action, therapeutic applications, and research findings.
The biological activity of 5-FOA primarily stems from its ability to interfere with nucleic acid metabolism. It is known to be incorporated into RNA, substituting for uridine, which can lead to disrupted protein synthesis and cellular function. The specific mechanisms include:
- Inhibition of Thymidylate Synthase : In Plasmodium falciparum, 5-FOA acts by inactivating thymidylate synthase, crucial for DNA synthesis. A study demonstrated that treatment with 100 nM 5-FOA resulted in a rapid loss of thymidylate synthase activity and a significant decrease in parasite proliferation .
- Antimycotic Activity : 5-FOA exhibits antifungal properties comparable to those of 5-fluorocytosine. Clinical studies have shown that it effectively treats candidiasis and dermatophyte infections. A study involving 40 patients revealed that topical application of 1% FOA cream led to significant clinical improvement, although relapses were noted post-treatment .
Therapeutic Applications
5-FOA has been investigated for various therapeutic applications:
- Antimalarial Activity : Research indicates that 5-FOA is effective against both chloroquine-susceptible and resistant strains of P. falciparum. Its incorporation into RNA was shown to be significant, with approximately 9% of uridine residues substituted with 5-fluorouridine after treatment .
- Antifungal Treatment : In vitro studies on various fungal strains have established the compound's efficacy against Candida species and dermatophytes. The results suggest that it can be a viable option for treating mycological diseases .
- Molecular Genetics Tool : In yeast genetics, 5-FOA serves as a selective agent for isolating Ura- mutants from Ura+ populations. This property has made it an invaluable tool in genetic engineering and molecular biology research .
Case Study: Antimycotic Efficacy
In a clinical trial involving patients with mycological diseases, the efficacy of 5-FOA was assessed against various fungal strains. The study concluded that FOA had a well-expressed anticandidal effect similar to that of 5-fluorocytosine, demonstrating its potential as an antifungal agent .
Research Findings: Mechanism Exploration
Further studies have explored the metabolic pathways affected by 5-FOA. It was found that this compound is incorporated into RNA rather than DNA in mouse tissues, indicating its role in disrupting RNA metabolism without directly affecting DNA synthesis .
Comparative Efficacy Table
Compound | Activity Type | Efficacy Level | Notes |
---|---|---|---|
This compound | Antimalarial | High | Effective against resistant strains |
Antifungal | Moderate to High | Comparable to 5-fluorocytosine | |
Molecular Genetics | High | Selective for Ura- mutants |
Q & A
Basic Research Questions
Q. What is the role of 5-FOA in yeast genetic selection, and how does it enable precise marker excision?
5-FOA is a critical tool in yeast genetics for counter-selection against the URA3 marker. It selectively eliminates cells expressing functional URA3 by inhibiting orotidine-5'-phosphate decarboxylase, leading to the accumulation of toxic metabolites like 5-fluorouridine monophosphate. This mechanism allows researchers to isolate strains that have lost the URA3 cassette (e.g., during gene deletion or plasmid shuffling). The standard protocol involves culturing yeast on synthetic dropout media containing 5-FOA (0.1–1 mg/mL) for 3–7 days .
Q. What are the standard experimental protocols for 5-FOA-based selection in Saccharomyces cerevisiae?
Key parameters include:
- Concentration : 0.1–1 mg/mL 5-FOA, depending on strain sensitivity.
- Media : Synthetic complete (SC) lacking uracil or supplemented with uracil to prevent false positives.
- Temperature : Typically 30°C, but optimized for temperature-sensitive mutants.
- Validation : PCR or phenotypic assays to confirm URA3 loss.
A comparative analysis of protocols from Boeke et al. (1987) and Gnugge & Rudolf (2017) shows variability in exposure duration (3–10 days) and 5-FOA solubility adjustments (e.g., dissolving in DMSO or aqueous buffer) .
Advanced Research Questions
Q. How can 5-FOA counter-selection be optimized for non-conventional yeast strains (e.g., polyploids or industrial hybrids)?
Polyploid strains (e.g., tetraploid S. cerevisiae) often exhibit reduced 5-FOA sensitivity due to redundant URA3 alleles. A modified protocol includes:
- Higher 5-FOA concentrations (1–2 mg/mL).
- Extended incubation (7–14 days).
- Pre-screening for uracil auxotrophy to eliminate pre-existing ura3 mutants.
Recent studies also recommend combining 5-FOA with 5-fluoroanthranilic acid (for TRP1 counter-selection) to enhance selection efficiency in complex genomes .
Q. What experimental inconsistencies arise when using 5-FOA, and how can they be resolved?
Common issues include:
- False positives : Caused by residual uracil in media. Validate media purity via HPLC or use ura3Δ control strains.
- Strain-specific toxicity : Some industrial strains exhibit intrinsic 5-FOA resistance. Pre-adapt cells to 5-FOA via stepwise dose escalation.
- Epigenetic silencing : In Candida species, URA3 silencing may mimic excision. Confirm deletions via Southern blot or whole-genome sequencing .
Q. How can spectroscopic methods (e.g., FT-IR) characterize 5-FOA’s molecular interactions in solid-state studies?
Fourier-transform infrared (FT-IR) spectroscopy reveals hydrogen-bonding patterns and tautomeric forms of 5-FOA in crystalline states. Key findings include:
- Stretching vibrations : O-H (3200–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) bands indicate intermolecular interactions.
- DFT simulations : Density functional theory models predict vibrational spectra with <5% error compared to experimental data, aiding in polymorph identification .
Q. What are the implications of combining 5-FOA with other selective agents (e.g., L-canavanine) in mutagenesis assays?
Co-treatment with L-canavanine (a toxic arginine analog) enables dual selection for can1Δ and ura3Δ mutants. This approach is used in:
- Forward mutation rate assays : Quantifying genomic instability by counting colonies on SC-Arg + 5-FOA plates.
- Synthetic lethality screens : Identifying genes that enhance 5-FOA toxicity when mutated.
Note: Canavanine (60 µg/mL) and 5-FOA (1 mg/mL) concentrations must be titrated to avoid cross-inhibition .
Properties
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFUALWMUWDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220573 | |
Record name | 5-Fluoroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-95-7 | |
Record name | Fluoroorotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroorotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoroorotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluorouracil-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-FLUOROOROTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IA9OUC93E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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